molecular formula C13H9F2NO2 B7942307 Phenyl (2,3-difluorophenyl)carbamate

Phenyl (2,3-difluorophenyl)carbamate

Cat. No.: B7942307
M. Wt: 249.21 g/mol
InChI Key: MBQLHKACGXJMRC-UHFFFAOYSA-N
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Description

Phenyl (2,3-difluorophenyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and materials science. The compound features a phenyl group and a 2,3-difluorophenyl group attached to a carbamate moiety, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenyl (2,3-difluorophenyl)carbamate can be synthesized through several methods. One common approach involves the reaction of 2,3-difluoroaniline with phenyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:

2,3-Difluoroaniline+Phenyl chloroformatePhenyl (2,3-difluorophenyl)carbamate+HCl\text{2,3-Difluoroaniline} + \text{Phenyl chloroformate} \rightarrow \text{this compound} + \text{HCl} 2,3-Difluoroaniline+Phenyl chloroformate→Phenyl (2,3-difluorophenyl)carbamate+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Phenyl (2,3-difluorophenyl)carbamate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base, the carbamate can hydrolyze to produce 2,3-difluoroaniline and phenol.

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl or 2,3-difluorophenyl rings, depending on the reagents and conditions used.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products

    Hydrolysis: 2,3-Difluoroaniline and phenol.

    Oxidation: Quinones.

    Substitution: Various substituted phenyl or 2,3-difluorophenyl derivatives.

Scientific Research Applications

Phenyl (2,3-difluorophenyl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of phenyl (2,3-difluorophenyl)carbamate depends on its application. In biological systems, it may act by inhibiting specific enzymes or interacting with cellular receptors. The presence of the 2,3-difluorophenyl group can enhance its binding affinity and specificity towards certain molecular targets, leading to desired biological effects.

Comparison with Similar Compounds

Phenyl (2,3-difluorophenyl)carbamate can be compared with other carbamates and fluorinated aromatic compounds:

    Phenyl carbamate: Lacks the fluorine atoms, which may result in different chemical reactivity and biological activity.

    2,3-Difluorophenyl carbamate: Similar structure but may have different physical properties and reactivity due to the absence of the phenyl group.

    Fluorinated carbamates: Other fluorinated carbamates may exhibit similar properties but differ in their specific applications and effectiveness.

Conclusion

This compound is a versatile compound with unique chemical properties and a wide range of applications in various fields

Properties

IUPAC Name

phenyl N-(2,3-difluorophenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F2NO2/c14-10-7-4-8-11(12(10)15)16-13(17)18-9-5-2-1-3-6-9/h1-8H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBQLHKACGXJMRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)NC2=C(C(=CC=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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